3-Allyl-4-ethoxybenzaldehyde
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Overview
Description
3-Allyl-4-ethoxybenzaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is characterized by the presence of an aldehyde group, an allyl group, and an ethoxy group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4-ethoxybenzaldehyde typically involves the reaction of 4-ethoxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Allyl bromide, potassium carbonate in acetone or ethanol.
Major Products Formed:
Oxidation: 3-Allyl-4-ethoxybenzoic acid.
Reduction: 3-Allyl-4-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Allyl-4-ethoxybenzaldehyde is utilized in various scientific research fields due to its versatile chemical properties:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Allyl-4-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
4-Ethoxybenzaldehyde: Lacks the allyl group, making it less reactive in certain types of chemical reactions.
3-Allylbenzaldehyde: Lacks the ethoxy group, affecting its solubility and reactivity.
4-Allyl-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness: 3-Allyl-4-ethoxybenzaldehyde is unique due to the presence of both allyl and ethoxy groups, which confer distinct reactivity and solubility properties. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
4-ethoxy-3-prop-2-enylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-5-11-8-10(9-13)6-7-12(11)14-4-2/h3,6-9H,1,4-5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLZQLONVRGPEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589705 |
Source
|
Record name | 4-Ethoxy-3-(prop-2-en-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-34-8 |
Source
|
Record name | 4-Ethoxy-3-(2-propen-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915922-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-(prop-2-en-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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